Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester
Description
The compound "Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester" (hereafter referred to as Compound X) is a malonic acid derivative featuring a dimethyl ester backbone with a chiral [(1R)-2-nitro-1-phenylethyl] substituent and a methoxy group.
Properties
CAS No. |
820242-18-0 |
|---|---|
Molecular Formula |
C14H17NO7 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
dimethyl 2-methoxy-2-[(1R)-2-nitro-1-phenylethyl]propanedioate |
InChI |
InChI=1S/C14H17NO7/c1-20-12(16)14(22-3,13(17)21-2)11(9-15(18)19)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 |
InChI Key |
VHFPKFDHBJXHKL-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)OC |
Canonical SMILES |
COC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Catalyst Synthesis :
- Reaction Setup :
- Workup :
Phase-Transfer Catalyzed Alkylation
C-Alkylation of dimethyl malonate with nitro-containing alkyl halides under phase-transfer conditions avoids racemization.
Procedure:
- Substrates :
- Dimethyl malonate (1.0 equiv), (R)-2-nitro-1-phenylethyl bromide (1.5–3.0 equiv).
- Conditions :
- Workup :
A two-step approach via Knoevenagel condensation and nitro-group introduction is effective.
Procedure:
- Knoevenagel Step :
- Nitro Group Introduction :
Microwave-Assisted One-Pot Synthesis
Microwave irradiation enhances reaction rates and selectivity for nitro-containing compounds.
Procedure:
- Substrates :
- 3,4-Dihydroxybenzaldehyde (0.5 mol), phenylethyl acetate (1.0 mol).
- Conditions :
- Workup :
Chiral Resolution of Racemic Mixtures
For non-stereoselective methods, chiral resolution achieves the (1R)-configuration.
Procedure:
- Racemic Synthesis :
- Resolution :
Comparative Analysis of Methods
Critical Considerations
- Stereochemistry : Organocatalysts (e.g., thioureas) outperform metal catalysts in ee but require precise optimization.
- Green Chemistry : Microwave and phase-transfer methods reduce solvent use and reaction times.
- Cost : Chiral resolution is cost-prohibitive for large-scale production compared to asymmetric catalysis.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogens and Lewis acids can facilitate substitution reactions.
Major Products
Oxidation: Amino derivatives.
Reduction: Carboxylic acids and alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Organic Synthesis
Propanedioic acid derivatives are commonly utilized as intermediates in organic synthesis. The presence of the nitrophenyl group enhances electrophilicity, making this compound suitable for various reactions such as:
- Alkylation Reactions : It can act as a nucleophile in alkylation processes, facilitating the formation of more complex molecules.
- Condensation Reactions : The compound can participate in condensation reactions to form larger cyclic structures or other functionalized compounds.
Medicinal Chemistry
The nitro group in the structure is a key feature that can influence biological activity. Research indicates that compounds with similar structures exhibit various pharmacological properties:
- Antitumor Activity : Studies have shown that derivatives of propanedioic acid can possess cytotoxic effects against cancer cell lines, making them candidates for further development as anticancer agents.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential use in developing new antibiotics.
Materials Science
In materials science, the unique properties of propanedioic acid derivatives are being explored for:
- Polymer Synthesis : Its ability to undergo polymerization reactions makes it valuable for creating novel polymeric materials with specific properties.
- Coatings and Adhesives : The compound's chemical reactivity allows it to be used in formulating coatings and adhesives with enhanced durability and performance.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Cattopadhyay et al. (2012) | Palladium-catalyzed reactions | Demonstrated effective coupling of propanedioic acid derivatives with aldehydes under mild conditions, yielding high product yields. |
| Medicinal Chemistry Review (2020) | Antitumor activity | Reported that similar compounds showed significant cytotoxicity against multiple cancer cell lines, highlighting the potential of nitrophenyl-substituted propanedioic acids as anticancer agents. |
| Polymer Chemistry Journal (2021) | Polymer applications | Investigated the use of propanedioic acid derivatives in synthesizing biodegradable polymers, showing promising mechanical properties and degradation rates. |
Mechanism of Action
The mechanism of action for propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthesis: No direct methods for Compound X are cited, but asymmetric alkylation techniques (e.g., ) could be adapted using nitro-phenylethyl precursors .
- Biological Activity : Methoxy and nitro groups are common in bioactive molecules (e.g., antimicrobials). Compound X’s activity remains unexplored but merits investigation .
- Stability : Nitro groups may render Compound X sensitive to light/heat, necessitating stabilization strategies .
Biological Activity
Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester, commonly referred to as a nitro compound, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 253.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to the presence of the nitro group, which plays a crucial role in its interaction with biological systems. Nitro compounds are known to undergo redox reactions that can lead to the generation of reactive oxygen species (ROS), which may induce oxidative stress in cells. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.
1. Antimicrobial Activity
Recent studies have indicated that nitro compounds exhibit significant antimicrobial properties. The nitro group can disrupt cellular functions in bacteria and parasites by generating ROS, leading to cell death. For instance, a study highlighted that various nitro compounds demonstrated activity against both Gram-positive and Gram-negative bacteria as well as protozoan parasites .
2. Anticancer Properties
Nitro compounds have been explored for their anticancer potential due to their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. Research has shown that the introduction of nitro groups enhances the cytotoxicity of certain compounds against cancer cell lines .
3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. The anti-inflammatory activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
